molecular formula C18H32 B13809775 trans,trans-4-But-3-enyl-4''-ethyl-bicyclohexyl CAS No. 845268-20-4

trans,trans-4-But-3-enyl-4''-ethyl-bicyclohexyl

Cat. No.: B13809775
CAS No.: 845268-20-4
M. Wt: 248.4 g/mol
InChI Key: LLTCKIUWGLQXNS-UHFFFAOYSA-N
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Description

trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: is an organic compound with the molecular formula C18H32 . It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives.

    Reaction Conditions: The cyclohexane derivatives undergo a series of reactions, including alkylation and hydrogenation, under controlled conditions to form the desired bicyclic structure.

    Catalysts: Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

    Purification: The final product is purified using techniques like column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), Bromine (Br2)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated bicyclic compounds

    Substitution: Halogenated derivatives

Scientific Research Applications

trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: can be compared with similar compounds such as:

Properties

CAS No.

845268-20-4

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

1-but-3-enyl-4-(4-ethylcyclohexyl)cyclohexane

InChI

InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h3,15-18H,1,4-14H2,2H3

InChI Key

LLTCKIUWGLQXNS-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)CCC=C

Origin of Product

United States

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